Dimethyl 2-(diisopropylamino)maleate
Description
Significance of Amino-Functionalized Maleate (B1232345) Esters in Synthetic Strategies
Amino-functionalized maleate esters, such as Dimethyl 2-(diisopropylamino)maleate, are highly valuable intermediates in organic synthesis. The presence of both a nucleophilic nitrogen center (after potential hydrolysis or modification) and electrophilic carbonyl carbons, along with the reactive carbon-carbon double bond, allows for a diverse range of chemical manipulations.
These compounds serve as key precursors in the synthesis of complex heterocyclic structures, which are scaffolds for many biologically active molecules. The strategic placement of the amino and ester functionalities allows for intramolecular cyclization reactions, leading to the formation of various ring systems. nih.gov Furthermore, the double bond can participate in cycloaddition reactions, acting as a dipolarophile to construct intricate molecular architectures. mdpi.com
The general reactivity of these esters is summarized in the following table:
| Functional Group | Potential Reactions |
| Amino Group | Nucleophilic addition, N-alkylation, N-acylation |
| Ester Groups | Hydrolysis, amidation, transesterification, reduction |
| Alkene (C=C) | Cycloaddition, hydrogenation, electrophilic addition |
Historical Context of Maleate Derivatives and their Evolution in Organic Synthesis
The journey of maleate derivatives in organic synthesis began with the exploration of maleic acid and its anhydride (B1165640). google.com Initially, their chemistry was centered on polymerization and their use as dienophiles in the Diels-Alder reaction. prepchem.com The development of methods to functionalize the double bond expanded their utility significantly.
The introduction of amino groups onto the maleate scaffold marked a significant evolution, transforming a relatively simple dielectrophile into a more complex and versatile building block. The aza-Michael addition reaction has been a cornerstone in this evolution, providing a direct and efficient route to these valuable amino-functionalized derivatives. nih.govfrontiersin.org This transformation has enabled chemists to access a wider array of molecular designs and has been pivotal in the development of new synthetic methodologies.
Current Research Trajectories and Potential Avenues for this compound and Analogous Structures
Current research is actively exploring the synthetic potential of this compound and its analogs. One promising area is their use as precursors for novel polymeric materials. The functional groups present in these molecules can be exploited to create polymers with tailored properties. nih.gov
Furthermore, their role in the synthesis of complex nitrogen-containing heterocycles continues to be a major focus. The unique substitution pattern of this compound can lead to regioselective and stereoselective outcomes in cyclization and cycloaddition reactions, which is highly desirable in target-oriented synthesis. mdpi.comscirp.org The steric hindrance provided by the diisopropyl groups can influence the conformational preferences of the molecule, which can be harnessed to control the stereochemistry of reaction products.
Future research is likely to concentrate on expanding the library of analogous structures with different amine and ester groups to fine-tune their reactivity and physical properties. The exploration of their utility in asymmetric catalysis, either as ligands or as chiral building blocks, also represents a promising avenue for future investigations.
Structure
2D Structure
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
dimethyl (E)-2-[di(propan-2-yl)amino]but-2-enedioate |
InChI |
InChI=1S/C12H21NO4/c1-8(2)13(9(3)4)10(12(15)17-6)7-11(14)16-5/h7-9H,1-6H3/b10-7+ |
InChI Key |
UPMRYRTWGLQIMR-JXMROGBWSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)/C(=C/C(=O)OC)/C(=O)OC |
Canonical SMILES |
CC(C)N(C(C)C)C(=CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Dimethyl 2 Diisopropylamino Maleate and Analogues
Advanced Synthetic Routes to Dimethyl 2-(diisopropylamino)maleate
The synthesis of this compound involves the formation of a maleate (B1232345) scaffold followed by the introduction of a diisopropylamino group. These processes can be achieved through various chemical reactions, including esterification and nucleophilic substitution.
The initial step in synthesizing this compound is the creation of the maleate ester backbone. This is typically achieved through the esterification of maleic anhydride (B1165640) or maleic acid with methanol (B129727).
One common industrial method involves a continuous process where maleic anhydride and methanol are reacted in a mono-esterification kettle to produce monomethyl maleate. google.com This intermediate is then fed into a catalytic esterification tower where it reacts with methanol vapor in the presence of a solid catalyst to yield dimethyl maleate. google.com This continuous production method allows for efficient energy utilization by making use of the waste heat from the esterification reaction. google.com
Another approach uses maleic acid as the starting material. In this process, the maleic acid is reacted with methanol in a two-stage process. The first stage involves the conversion of maleic acid to a monoester, which is then converted to dimethyl maleate in a second reactor. google.com
The reaction conditions for these esterification processes can be optimized to achieve high yields. For instance, a synthesis process for dimethyl maleate from maleic anhydride and methanol has been reported with an esterification yield of 99.6%. google.com
| Starting Material | Reagent | Product | Yield |
| Maleic Anhydride | Methanol | Dimethyl Maleate | 99.6% google.com |
| Maleic Acid | Methanol | Dimethyl Maleate | Not specified |
This table summarizes common esterification approaches for producing dimethyl maleate.
Once the dimethyl maleate scaffold is formed, the next step is the introduction of the diisopropylamino group. This is typically achieved through a nucleophilic substitution reaction where diisopropylamine (B44863) acts as the nucleophile, attacking the double bond of the dimethyl maleate. This type of reaction is a Michael addition, where the amine adds to the activated alkene of the maleate.
While direct literature on the specific reaction of dimethyl maleate with diisopropylamine to form this compound is not extensively available in the provided search results, the general principle of adding amines to activated double bonds is a well-established synthetic route.
Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules like amino-maleates by combining three or more reactants in a single step. clockss.org These reactions are characterized by their high atom economy and step efficiency. clockss.org
Several types of MCRs could potentially be adapted for the synthesis of amino-maleates, including:
Mannich Reaction: This reaction involves an amine, an aldehyde, and a compound with an active hydrogen, such as a maleate ester. nih.gov
Strecker Reaction: This reaction produces α-aminonitriles from amines, aldehydes or ketones, and a cyanide source. nih.gov While not directly yielding an amino-maleate, the resulting product could potentially be converted to the desired compound.
Ugi Reaction: This four-component reaction involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form α-acylamino carboxamides. youtube.com
Although specific examples of MCRs for the direct synthesis of this compound are not detailed in the provided search results, the principles of MCRs suggest a potential pathway for its one-pot synthesis.
Synthesis of Related Amino-Functionalized Methacrylate (B99206) Monomers (e.g., 2-(Diisopropylamino)ethyl Methacrylate)
The synthesis of related amino-functionalized methacrylate monomers, such as 2-(Diisopropylamino)ethyl Methacrylate (DPAEMA), provides insights into the synthetic strategies that could be applied to amino-maleates.
A key precursor for the synthesis of DPAEMA is 2-(diisopropylamino)ethyl chloride. This compound is typically synthesized via nucleophilic substitution. One method involves the reaction of N-chloroethylphthalimide with diisopropylamine. google.com However, this method can be challenging due to the steric hindrance of the bulky diisopropylamine. google.com
An alternative and more common precursor is 2-(diisopropylamino)ethyl chloride hydrochloride. sigmaaldrich.comsigmaaldrich.comguidechem.com This stable, crystalline solid serves as a versatile building block for introducing the diisopropylaminoethyl group into various molecules through alkylation reactions. sigmaaldrich.comguidechem.com
A patented method describes the synthesis of N,N-diisopropylethylenediamine from N,N-diisopropylaminoethyl chloride hydrochloride through a one-step ammonolysis reaction in an autoclave with a reported yield of up to 91%. google.com
| Precursor | Starting Material | Reagent | Yield |
| N,N-diisopropylethylenediamine | N,N-diisopropylaminoethyl chloride hydrochloride | Ammonia | up to 91% google.com |
This table highlights a key precursor synthesis for related amino-functionalized monomers.
2-(Diisopropylamino)ethyl methacrylate (DPAEMA) is a monomer that can be polymerized using controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to create well-defined polymers. researchgate.netrsc.org RAFT polymerization allows for the synthesis of homopolymers and block copolymers with controlled molecular weights and low polydispersity. researchgate.netrsc.org
For instance, the RAFT polymerization of DPAEMA has been used to synthesize pH-sensitive amphiphilic block copolymers. researchgate.net In this process, a DPAEMA homopolymer is first synthesized and then used as a macro-chain transfer agent for the polymerization of a hydrophilic monomer like poly(ethylene glycol) methyl ether methacrylate (PEGMA). researchgate.net
Atom Transfer Radical Polymerization (ATRP) is another controlled polymerization technique used for DPAEMA. rsc.org This method has been employed to synthesize both linear and star-shaped polymers with high chain-end functionality. rsc.org
| Polymerization Technique | Monomer | Polymer Type | Characteristics |
| RAFT | DPAEMA | Homopolymer, Block Copolymer | pH-sensitive, controlled molecular weight researchgate.net |
| ATRP | DPAEMA | Linear and 4-arm star polymers | Controlled molecular weight, low dispersity rsc.org |
| RAFT | DPAEMA | Diblock Copolymer (with PHPMA) | pH-responsive nanoparticles rsc.org |
This table summarizes controlled polymerization techniques for 2-(diisopropylamino)ethyl methacrylate.
Free Radical Polymerization for Methacrylate-Based Systems
While this compound itself is not a conventional monomer for polymerization, the principles of free radical polymerization are highly relevant for analogous methacrylate systems that also contain tertiary amine functional groups. These polymerizations are crucial for creating functional polymers used in a variety of applications. The process typically involves a vinyl monomer, a radical initiator, and often a chain transfer agent to control molecular weight, all dissolved in a suitable solvent. mdpi.com
A pertinent example is the synthesis of a novel copolymer based on dimethylaminopropyl methacrylamide, butyl methacrylate, and methyl methacrylate. mdpi.com This process uses a radical initiator to begin the polymerization cascade. The monomers are consumed to form a high molecular weight copolymer. The final composition and molecular weight can be finely tuned by adjusting the initial monomer feed ratios and the concentration of a chain transfer agent, such as a mercaptan. mdpi.com Research in this area demonstrates that high monomer conversion can be achieved, leading to well-defined copolymers with low residual monomer content after purification. mdpi.com
Table 2: Example of Final Copolymer Composition from Radical Polymerization Data adapted from a study on a novel aminomethacrylate-based copolymer. mdpi.com
| Monomer | Target Composition (wt%) | Final Composition (wt%) |
| Dimethylaminopropyl methacrylamide | 50 | 46.74 |
| Butyl methacrylate | 25 | 26.65 |
| Methyl methacrylate | 25 | 26.61 |
The purification of such polymers is a critical step to remove unreacted monomers, which is essential for many applications. A water-based purification process can significantly reduce the residual monomer content to below 0.05%. mdpi.com This highlights the ability to produce high-purity functional polymers through radical polymerization techniques.
Chemical Reactivity and Mechanistic Investigations of Dimethyl 2 Diisopropylamino Maleate
Isomerization Studies and Stereochemical Transformations (e.g., Maleate (B1232345) to Fumarate (B1241708) Isomerization)
No published studies, research findings, or data tables detailing the isomerization of Dimethyl 2-(diisopropylamino)maleate to its corresponding fumarate isomer were found. The literature on related compounds, such as the amine-catalyzed isomerization of dimethyl maleate, cannot be used to describe the specific reactivity of the title compound under the given constraints.
Acid-Base Chemistry and Protonation Behavior
No experimental or theoretical data regarding the acid-base equilibrium, pKa values, or specific protonation behavior of the diisopropylamino group in this compound could be located. While the nitrogen atom of the diisopropylamino group is expected to be basic, no studies have been published to quantify this property or describe the effects of protonation on the molecule's structure and reactivity.
Theoretical and Computational Studies of Dimethyl 2 Diisopropylamino Maleate Systems
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For Dimethyl 2-(diisopropylamino)maleate, DFT can elucidate its electronic structure and predict its reactivity.
The structure of this compound suggests a complex conformational landscape primarily governed by the bulky diisopropylamino group and the two methyl ester functionalities. The rotation around the C-N bond and the C-C single bonds of the maleate (B1232345) backbone are key conformational variables.
The steric hindrance between the diisopropyl groups and the ester groups is expected to be a dominant factor in determining the most stable conformation. DFT calculations on analogous enamine systems have shown that steric and conjugation effects play a crucial role in their stability. acs.org For this compound, a key feature is the p-π conjugation between the nitrogen lone pair and the π-system of the double bond and carbonyl groups. This conjugation favors a planar arrangement of the N-C=C-C=O framework. However, the bulky isopropyl groups will likely force the nitrogen atom out of the plane of the double bond to some extent, leading to a compromise between maximizing conjugation and minimizing steric repulsion.
The relative orientation of the two ester groups (cis in the maleate backbone) also imposes significant steric constraints. DFT calculations would likely predict a conformation where the isopropyl groups are oriented to minimize clashes with the ester groups, potentially leading to a twisted geometry around the C-N bond.
Table 1: Hypothetical Relative Energies of Key Conformations of this compound from DFT Calculations
| Conformation | Description | Relative Energy (kcal/mol) |
| A | Planar N, minimized p-π overlap due to steric clash | 5-10 |
| B | Pyramidalized N, reduced steric clash, compromised p-π overlap | 0 (most stable) |
| C | Rotamer of ester group 1 | 2-4 |
| D | Rotamer of ester group 2 | 2-4 |
Note: This table is illustrative and based on general principles of conformational analysis for sterically hindered enamines.
DFT is a powerful tool for mapping out reaction mechanisms by locating transition states and calculating activation barriers. For this compound, potential reactions could include hydrolysis of the ester groups, addition to the electron-deficient double bond, or reactions involving the enamine functionality.
In the context of enamine reactivity, protonation is a fundamental process. Studies on similar enamines have shown that N-protonation is often kinetically favored, while C-protonation is thermodynamically more stable. acs.org DFT calculations could pinpoint the transition states for both protonation pathways, revealing the kinetic and thermodynamic products. The bulky diisopropyl groups would likely influence the accessibility of both the nitrogen and the β-carbon, thereby affecting the activation energies for these processes.
Furthermore, DFT can be employed to study cycloaddition reactions or electrophilic additions to the double bond. The calculated transition state geometries and energies would reveal the preferred reaction pathways and the influence of the diisopropylamino and ester groups on the stereochemical outcome of such reactions.
The behavior of a molecule can change significantly in solution compared to the gas phase. Computational models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT to simulate the effects of a solvent.
For this compound, the presence of polar ester groups and the nitrogen atom suggests that its conformation and reactivity will be sensitive to the solvent polarity. In a polar solvent, conformations with a larger dipole moment would be stabilized. Solvation can also influence reaction pathways by stabilizing charged intermediates or transition states. For instance, the transition state for a reaction involving charge separation would be significantly stabilized in a high-dielectric solvent, leading to a lower activation barrier.
Table 2: Illustrative Solvation Effects on the Relative Energy of a Polar Conformation of this compound
| Solvent | Dielectric Constant | Relative Energy (kcal/mol) |
| Gas Phase | 1 | 2.5 |
| Toluene | 2.4 | 1.8 |
| Dichloromethane | 9.1 | 0.5 |
| Acetonitrile | 37.5 | 0 (most stable) |
Note: This table demonstrates the general trend of stabilization of polar conformers in more polar solvents.
Molecular Dynamics Simulations for Understanding Dynamic Behavior
While DFT provides a static picture of molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. An MD simulation of this compound would reveal the flexibility of the molecule, the accessible conformational space at a given temperature, and the timescales of conformational changes.
By simulating the molecule in a solvent box, MD can provide a more realistic picture of its behavior in solution. It would allow for the observation of how the diisopropyl groups and ester groups move and interact with each other and with the surrounding solvent molecules. This can be particularly useful for understanding how the molecule might interact with other species in a reaction mixture or in a biological system.
Quantum Chemical Insights into Bonding Characteristics and Charge Distribution
Natural Bond Orbital (NBO) analysis is a powerful quantum chemical method used to analyze the bonding and charge distribution within a molecule. oup.comelsevierpure.comoup.com For this compound, NBO analysis would provide a detailed picture of the electronic interactions that govern its structure and reactivity.
The key interaction to investigate would be the n -> π* delocalization, which corresponds to the donation of electron density from the nitrogen lone pair (n) to the antibonding orbital of the C=C double bond (π*). The energy of this interaction, E(2), quantifies the strength of the p-π conjugation. Due to the steric hindrance from the isopropyl groups, this interaction is expected to be weaker than in a less substituted enamine.
NBO analysis also provides atomic charges, which can reveal the most electron-rich and electron-poor sites in the molecule. The nitrogen atom and the oxygen atoms of the carbonyl groups are expected to carry significant negative charges, while the carbonyl carbons and the α-carbon of the maleate are likely to be electrophilic. This charge distribution is crucial for understanding the molecule's intermolecular interactions and its reactivity towards electrophiles and nucleophiles.
Table 3: Hypothetical NBO Analysis Data for this compound
| NBO Interaction | Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| p-π Conjugation | LP(1) N | π(C=C) | 15-25 |
| Hyperconjugation | σ(C-H) | σ(C-C) | 1-5 |
| Atom | Natural Charge (e) |
| N | -0.4 to -0.6 |
| C (β-carbon) | -0.2 to -0.4 |
| C (carbonyl) | +0.5 to +0.7 |
| O (carbonyl) | -0.5 to -0.7 |
Note: The data in this table is illustrative and represents expected trends for a sterically hindered enamine ester.
Role in Advanced Organic Synthesis As a Building Block
Utilization in Complex Heterocyclic Synthesis
The construction of heterocyclic rings is a cornerstone of medicinal and materials chemistry. Dimethyl 2-(diisopropylamino)maleate serves as a competent precursor for building various heterocyclic systems due to the reactivity of its enamine core. While direct examples involving this specific maleate (B1232345) are specialized, its reactivity can be understood from the well-established chemistry of analogous electron-rich systems like diaminomaleonitrile (B72808) (DAMN) and enaminones. researchgate.netscispace.commdpi.com
The enamine moiety can function as a 1,2-dinucleophile, reacting with suitable 1,3-dielectrophiles to form six-membered rings. For instance, in reactions analogous to those of DAMN, it can be envisioned to react with dicarbonyl compounds or their equivalents to yield highly substituted pyridines or pyrimidines. researchgate.net The general process involves an initial nucleophilic attack from the enamine's alpha-carbon, followed by an intramolecular cyclization via the nitrogen atom and subsequent aromatization. Furthermore, the reaction of related enaminones with various nucleophiles has been shown to produce a wide array of heterocycles, including isoxazoles and thiadiazoles, highlighting the versatility of the enamine scaffold in cyclization reactions. mdpi.com The use of dimethyl acetylenedicarboxylate (B1228247) (DMAD), another versatile building block, in reactions with diamino-heterocycles to construct new fused rings further underscores the potential of such functionalized molecules in complex synthesis. mdpi.com
Participation in Cycloaddition Reactions (e.g., Diels-Alder as a Dienophile)
The Diels-Alder reaction is a powerful tool for forming six-membered rings. mychemblog.com In its classic form, it involves an electron-rich diene and an electron-poor dienophile. However, the electronic properties of this compound make it an ideal candidate for the inverse-electron-demand Diels-Alder (IEDDA) reaction . wikipedia.org In this variant, the electronic roles are reversed: an electron-rich dienophile reacts with an electron-poor diene. wikipedia.org
The potent electron-donating diisopropylamino group significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the alkene, making it exceptionally nucleophilic. youtube.com This high-energy HOMO interacts favorably with the low-energy Lowest Unoccupied Molecular Orbital (LUMO) of an electron-deficient diene, such as a 1,2,4,5-tetrazine (B1199680) or a 1,2,4-triazine. wikipedia.orgacs.orgnih.gov
The reaction typically proceeds via a [4+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction, often with the extrusion of a stable molecule like dinitrogen (N₂), to yield a dihydropyridine (B1217469) or pyridine (B92270) derivative. nih.gov This strategy is a highly effective method for synthesizing substituted nitrogen-containing heterocycles. sigmaaldrich.com
| Diene Type | Example | Product Type |
| Azadienes | 1,2,4,5-Tetrazines | Dihydropyridazines, Pyridazines |
| 1,2,4-Triazines | Pyridines | |
| Nitrobenzofuroxans | Quinoxaline-di-N-oxides |
This table presents potential electron-poor diene partners for this compound in inverse-electron-demand Diels-Alder reactions.
Precursor in Multicomponent Coupling Processes (e.g., Mannich-type Reactions)
Multicomponent reactions (MCRs), which combine three or more starting materials in a single operation, are highly valued for their efficiency and ability to rapidly generate molecular complexity. mdpi.comnih.govnih.gov this compound is an excellent substrate for such processes, particularly in Mannich-type reactions.
The Mannich reaction involves the aminoalkylation of a carbon nucleophile via an electrophilic iminium ion, which is typically formed from an aldehyde and a primary or secondary amine. wikipedia.orgbyjus.com The classical reaction often requires the in-situ formation of an enol or enolate from a carbonyl compound to act as the nucleophile. libretexts.org this compound, as a stable and isolable enamine, can act directly as the nucleophilic partner, attacking the iminium ion without the need for a separate deprotonation step. libretexts.org This offers a milder and more direct route to complex β-amino carbonyl compounds. chemeurope.comorganic-chemistry.org
The nucleophilic character of the enamine carbon allows it to add efficiently to the electrophilic iminium species, forming a new carbon-carbon bond and generating a product with significant structural diversity derived from the three components.
Integration into Diversified Molecular Architectures
Beyond its participation in fundamental reaction types, this compound is a platform for creating molecules with controlled three-dimensional structures, a critical aspect of modern drug discovery and materials science.
Achieving stereocontrol in a reaction with an achiral starting material like this compound requires the use of an external chiral influence, a field known as asymmetric synthesis. ethz.ch Since the substrate itself is not chiral, the most common strategy is reagent-controlled synthesis , where a chiral catalyst directs the stereochemical outcome. ethz.ch
Organocatalysis has emerged as a powerful tool for this purpose. rsc.orgnih.gov Chiral catalysts, such as those derived from natural amino acids (e.g., proline) or Cinchona alkaloids, can be used to facilitate asymmetric transformations. rsc.orgrsc.org For instance, in an asymmetric Mannich reaction, a chiral Brønsted acid or a bifunctional catalyst like a thiourea (B124793) can activate the electrophile (an imine) and create a chiral environment around it. rsc.orgnih.gov When the nucleophilic maleate approaches, the catalyst sterically blocks one face, forcing the attack to occur from the other and thereby generating the product as a single enantiomer. youtube.com This approach allows for the direct synthesis of enantiomerically enriched products from simple, achiral precursors. nih.gov
Stereoselective transformations aim to control the precise three-dimensional arrangement of atoms. nih.gov When a reaction creates new stereocenters, control over both the relative and absolute configuration is desirable. The planar nature of the maleate's carbon-carbon double bond presents two distinct faces (known as Re and Si faces) for an incoming reagent to attack. The ability to control which face is attacked is the basis of stereoselective synthesis.
This control can be achieved through several means:
Substrate Control: If a chiral auxiliary is attached to the molecule, it can physically block one face, directing the reaction to the other. ethz.chyoutube.com
Reagent Control: As discussed previously, a chiral catalyst can selectively activate one face of the substrate or, more commonly, control the trajectory of the incoming reactant. ethz.ch
In reactions that form two new stereocenters, such as the Mannich reaction, this control extends to diastereoselectivity (controlling the formation of syn vs. anti products). chemeurope.com For example, different organocatalysts can favor different transition states, leading to a preponderance of one diastereomer over the other. chemeurope.com Similarly, the Diels-Alder reaction is known for being highly stereospecific, meaning the stereochemistry of the dienophile is directly translated to the product. mychemblog.com By carefully selecting catalysts and reaction conditions, chemists can manipulate the stereochemical outcome to produce a single, desired stereoisomer from the versatile maleate core.
| Control Type | Method | Outcome |
| Enantioselective | Chiral Organocatalyst (e.g., chiral acid) | Forms one enantiomer over the other (e.g., R vs. S). |
| Diastereoselective | Chiral Auxiliary or Catalyst | Forms one diastereomer over another (e.g., syn vs. anti). |
| Stereospecific | Inherent to reaction mechanism (e.g., Diels-Alder) | The stereochemistry of the starting material dictates the product's stereochemistry. |
This table summarizes key concepts in achieving stereochemical control in reactions involving the maleate core.
Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation of Dimethyl 2 Diisopropylamino Maleate Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Heteronuclear NMR for Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Dimethyl 2-(diisopropylamino)maleate. By analyzing ¹H, ¹³C, and various heteronuclear NMR spectra, a complete picture of the molecule's connectivity and stereochemistry can be assembled.
¹H NMR Spectroscopy The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the different proton groups. The methoxy (B1213986) groups of the ester functionalities typically appear as sharp singlets. The vinyl proton on the carbon-carbon double bond is expected to resonate in the olefinic region. The diisopropylamino group will exhibit a septet for the two equivalent methine (CH) protons, coupled to the twelve equivalent methyl (CH₃) protons, which in turn will appear as a doublet.
¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are anticipated for the carbonyl carbons of the ester groups, the two olefinic carbons (C=C), the methoxy carbons, and the carbons of the isopropyl groups (methine and methyl). docbrown.info The chemical shifts of the carbonyl and olefinic carbons are particularly diagnostic, influenced by the electron-donating effect of the diisopropylamino group. hmdb.ca The symmetry of the diisopropylamino group results in single resonances for the two methine carbons and the four methyl carbons. docbrown.info
Predicted NMR Data for this compound The following tables provide predicted chemical shift values based on data from analogous structures like dimethyl maleate (B1232345) and diisopropylamine (B44863) derivatives. docbrown.infowikipedia.orgchemicalbook.comrsc.org
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Vinyl-H | 4.5 - 5.5 | Singlet (s) | 1H |
| OCH₃ | 3.6 - 3.8 | Singlet (s) | 6H |
| N-CH(CH₃)₂ | 3.0 - 3.5 | Septet (sept) | 2H |
| N-CH(CH₃)₂ | 1.1 - 1.4 | Doublet (d) | 12H |
Solvent: CDCl₃. Reference: TMS at 0.00 ppm. Data is estimated based on analogous compounds.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 165 - 170 |
| C(N)=C | 145 - 155 |
| C=C(H) | 90 - 100 |
| OCH₃ | 50 - 55 |
| N-CH(CH₃)₂ | 45 - 55 |
| N-CH(CH₃)₂ | 20 - 25 |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm. Data is estimated based on analogous compounds. mdpi.com
Heteronuclear NMR Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguous assignment. HSQC correlates directly bonded carbon and proton atoms, confirming the assignments made in the 1D spectra. HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular framework, for instance, by showing correlations from the methoxy protons to the carbonyl carbon or from the vinyl proton to the adjacent carbonyl and vinyl carbons. Such detailed studies provide definitive structural proof and can also be used to study dynamic processes like rotational barriers around the C-N bond. masterorganicchemistry.com
Mass Spectrometry: Elucidation of Fragmentation Pathways and Reaction Product Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound and its derivatives, techniques like Electron Impact (EI) mass spectrometry are used to identify characteristic fragments.
The molecular ion peak [M]⁺ would confirm the molecular weight of the compound. The fragmentation of this compound is expected to be directed by the functional groups present, namely the tertiary amine and the two ester groups. Key fragmentation pathways would likely include:
Alpha-Cleavage: The C-C bond adjacent to the nitrogen atom is a common site for cleavage. The loss of an isopropyl radical (•CH(CH₃)₂) would lead to a resonance-stabilized iminium cation, which is often a prominent peak in the spectrum of N-alkyl amines. arkat-usa.org
Ester Fragmentation: Cleavage of the ester groups can occur, leading to the loss of a methoxy radical (•OCH₃) or a methoxycarbonyl radical (•COOCH₃). The resulting acylium ions are a common feature in the mass spectra of esters.
Loss of Alkene: Cleavage with rearrangement can lead to the loss of propene from the isopropyl group.
The synthesis and mass spectral characterization of related compounds like diisopropylamino-ethanethiol provide a basis for predicting the behavior of the diisopropylamino moiety upon electron impact. epa.gov
Table 3: Predicted Major Mass Fragments for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 243 | [M]⁺ | Molecular Ion |
| 228 | [M - CH₃]⁺ | Loss of a methyl radical |
| 200 | [M - CH(CH₃)₂]⁺ | α-cleavage, loss of isopropyl radical |
| 212 | [M - OCH₃]⁺ | Loss of methoxy radical from ester |
| 184 | [M - COOCH₃]⁺ | Loss of methoxycarbonyl radical |
| 142 | [M - C₃H₇ - COOCH₃]⁺ | Sequential loss of isopropyl and methoxycarbonyl |
Fragmentation patterns are predicted based on general principles of mass spectrometry for amines and esters. arkat-usa.orgepa.gov
High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion and its fragments, allowing for the determination of the elemental composition of each species, which is crucial for confirming product identity in reaction mixtures. mdpi.com
Infrared (IR) Spectroscopy: Probing Functional Groups and Reaction Progress
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. nih.gov For this compound, the IR spectrum provides clear signatures for its key structural features. The presence of an enamine system conjugated with two ester groups results in a characteristic pattern of absorption bands.
The most significant absorptions are expected to be:
C=O Stretching: The carbonyl groups of the two ester functionalities give rise to a very strong and sharp absorption band. Due to conjugation with the enamine C=C double bond, this peak is expected to appear at a slightly lower wavenumber (1730-1715 cm⁻¹) compared to a saturated ester (1750–1735 cm⁻¹). orgchemboulder.comspectroscopyonline.com
C=C Stretching: The carbon-carbon double bond of the enamine system will produce a strong absorption. This peak is typically found in the 1650-1550 cm⁻¹ region. nih.gov
C-O Stretching: Esters typically show two C-O stretching bands in the fingerprint region (1300-1000 cm⁻¹), corresponding to the C-O-C asymmetric and symmetric stretching vibrations. orgchemboulder.comspectroscopyonline.com
C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the enamine is expected in the 1350-1250 cm⁻¹ region.
Table 4: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (α,β-unsaturated ester) | Stretch | 1730 - 1715 | Strong, Sharp |
| C=C (enamine) | Stretch | 1650 - 1550 | Medium to Strong |
| C-H (sp³ alkyl) | Stretch | 2970 - 2850 | Medium |
| C-O (ester) | Stretch | 1300 - 1000 | Strong, often multiple bands |
| C-N (enamine) | Stretch | 1350 - 1250 | Medium |
Data is estimated based on established IR correlation tables for enamines and α,β-unsaturated esters. nih.govorgchemboulder.com
These characteristic peaks allow for straightforward confirmation of the compound's identity and can be used to monitor the progress of reactions, such as the synthesis of the enamine from an alkyne precursor, where the disappearance of the C≡C stretch and the appearance of the C=C and C=O bands would be observed.
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
Understanding the mechanism, kinetics, and potential intermediates of a chemical reaction requires monitoring the process in real-time. In-situ spectroscopic techniques are perfectly suited for this, providing a continuous stream of data from the reaction vessel without the need for sampling. youtube.com
In-Situ FTIR (ReactIR) Attenuated Total Reflectance (ATR) FTIR spectroscopy is a powerful tool for real-time reaction monitoring. youtube.com By inserting a probe directly into the reaction mixture, the concentrations of reactants, intermediates, and products can be tracked by following their characteristic IR absorption bands. nih.gov For instance, during the synthesis of this compound, one could monitor the consumption of starting materials and the formation of the product by observing the changes in the carbonyl (C=O) and carbon-carbon double bond (C=C) regions of the spectrum. This allows for the determination of reaction kinetics and the detection of any transient intermediates that may form. researchgate.net
In-Situ NMR Spectroscopy NMR spectroscopy can also be adapted for real-time monitoring, either by using a flow-through NMR cell or by placing a specially designed NMR tube directly in the spectrometer after initiating the reaction. youtube.com This technique is exceptionally powerful as it provides detailed structural information on all species present in the solution simultaneously. nih.gov It allows for the unambiguous identification and quantification of reactants, intermediates, products, and byproducts over time. researchgate.net For example, monitoring the reaction of dimethyl acetylenedicarboxylate (B1228247) with diisopropylamine would show the disappearance of the alkyne signals and the concurrent appearance of the distinct ¹H and ¹³C signals of the this compound product, providing deep mechanistic insight. youtube.commagritek.com The combination of in-situ FTIR and NMR offers a comprehensive understanding of the reaction pathway. youtube.com
Polymer and Materials Chemistry Research: Incorporating Amino Functionalized Methacrylate Analogues E.g., 2 Diisopropylamino Ethyl Methacrylate
Chemical Modification and Post-Polymerization Functionalization of Polymeric Structures
Post-polymerization functionalization is a strategy used to introduce specific chemical groups onto a pre-existing polymer chain. rsc.orgresearchgate.netrsc.org This approach is advantageous as it allows for the modification of a polymer's properties without altering its fundamental structure. researchgate.net Techniques such as click chemistry are often employed for these modifications. rsc.org For instance, polymers can be synthesized with "clickable" functional groups that can later react with other molecules to attach desired functionalities, such as the diisopropylamino group. This method provides a versatile route to new materials with tailored properties. rsc.org
Advanced Materials Applications from a Fundamental Chemical Perspective (e.g., Stimuli-Responsive Hydrogels)
Stimuli-responsive hydrogels are a class of "smart" materials that can undergo significant changes in their properties in response to external stimuli such as pH, temperature, or light. nih.govresearchgate.netnih.govmdpi.com The incorporation of amino groups, like the diisopropylamino group found in DPA, into a polymer backbone can impart pH-responsiveness. nih.gov At different pH levels, the amino groups can become protonated or deprotonated, leading to changes in the hydrogel's swelling behavior. nih.gov This property is of interest for applications such as controlled drug delivery, where a change in the local pH environment could trigger the release of a therapeutic agent. researchgate.net
Information on Dimethyl Maleate (B1232345)
For clarity, information on Dimethyl maleate, the other component of the user's query, is provided below. Dimethyl maleate is the dimethyl ester of maleic acid. wikipedia.org It is synthesized from maleic anhydride (B1165640) and methanol (B129727). wikipedia.orggoogle.com
| Property | Value |
| IUPAC Name | Dimethyl (2Z)-but-2-enedioate |
| Molecular Formula | C6H8O4 |
| CAS Number | 624-48-6 |
| Boiling Point | 204-205 °C |
| Density | 1.152 g/mL at 25 °C |
Data sourced from various chemical suppliers. sigmaaldrich.com
Dimethyl maleate is used as an intermediate in the production of various chemicals, including paints, adhesives, and copolymers. wikipedia.org In polymer chemistry, it can be used to increase the glass transition temperature of polymers like styrene (B11656) and vinyl chloride. wikipedia.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
